Structure-activity relationship (SAR) of 5-substituted thiadiazole amines
Structure-activity relationship (SAR) of 5-substituted thiadiazole amines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted 2-Amino-1,3,4-Thiadiazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-amino-1,3,4-thiadiazole moiety is a cornerstone scaffold in modern medicinal chemistry, celebrated for its metabolic stability, favorable pharmacokinetic profile, and capacity to engage in crucial hydrogen bonding interactions.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral effects.[2][3][4] The versatility of this heterocyclic system stems from the ease of synthetic modification at the C5 position and the 2-amino group, allowing for fine-tuning of its biological profile. The mesoionic character of the 1,3,4-thiadiazole ring facilitates passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[5][6] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-substituted 2-amino-1,3,4-thiadiazole derivatives, synthesizing data from seminal studies to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the causal relationships behind experimental designs, present detailed protocols for synthesis and evaluation, and visualize key concepts to illuminate the path toward designing next-generation therapeutics based on this privileged scaffold.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery
The five-membered 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[7] This structural mimicry is a primary reason for its broad biological activity, as it can interfere with biochemical pathways involving nucleotides.[7] The ring system is strongly aromatic, which contributes to its high stability in vivo.[1] The arrangement of two nitrogen atoms and a sulfur atom creates a unique electronic environment, making the scaffold an excellent "hydrogen binding domain" and a "two-electron donor system," critical for molecular recognition at biological targets.[1]
The core structure for this guide is the 2-amino-5-substituted-1,3,4-thiadiazole. The substituent at the C5 position (R) is the primary point of diversification and has the most profound impact on the type and potency of the biological activity. The 2-amino group (-NH2) serves as a key hydrogen bond donor and a secondary point for modification.
Caption: Core 2-amino-1,3,4-thiadiazole scaffold.
Synthesis Strategy: A Foundational Protocol
The prevalent and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of aryl or alkyl thiosemicarbazones.[8][9] This approach is favored due to the ready availability of starting materials and generally high yields.
Experimental Protocol: General Synthesis of 2-Amino-5-(Aryl)-1,3,4-Thiadiazoles
This protocol describes a reliable, two-step process for synthesizing the target compounds.
Step 1: Synthesis of N-Aryl-thiosemicarbazide Intermediate
-
Reactants: Dissolve the desired substituted benzoic acid ester (0.01 mol) and thiosemicarbazide (0.015 mol) in methanol (50 mL) with gentle heating.[8]
-
Reflux: Reflux the reaction mixture for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate solvent system.[10]
-
Isolation: After completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Purification: The resulting solid precipitate (the N-Aryl-thiosemicarbazide) is collected by filtration, dried, and recrystallized from rectified spirit.[8]
Step 2: Oxidative Cyclization to form the 1,3,4-Thiadiazole Ring
-
Reaction Setup: Add the synthesized N-Aryl-thiosemicarbazide (0.02 mol) portion-wise to cold, concentrated sulfuric acid (20 mL) with constant stirring and cooling in an ice bath.[8]
-
Reaction: Allow the mixture to stand at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 2-amino-5-(aryl)-1,3,4-thiadiazole.
-
Purification & Characterization: Filter the solid, wash thoroughly with water to remove any residual acid, and dry. Recrystallize the product from an appropriate solvent (e.g., ethanol). The final structure and purity must be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry (LC-MS).[8][9]
Caption: Workflow for synthesis and evaluation.
Structure-Activity Relationship (SAR) Analysis by Therapeutic Area
The biological activity of 5-substituted 2-amino-1,3,4-thiadiazoles is critically dependent on the nature of the substituent at the C5 position.
Anticancer Activity
This is one of the most extensively studied areas for thiadiazole derivatives.[5] The primary mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.[6][7]
-
Influence of the C5-Substituent:
-
Aromatic Rings: The introduction of an aromatic or heteroaromatic ring at the C5 position is a common and effective strategy. The nature and substitution pattern of this ring are paramount.[6][11]
-
Electron-Withdrawing Groups: Groups like nitro (-NO₂) or halogens (-Cl, -F) on the C5-phenyl ring often enhance cytotoxic activity.[11][12] For instance, compounds with a p-chlorophenyl or p-nitrophenyl group at C5 have shown potent activity against various cancer cell lines.[12][13]
-
Hydroxylated Phenyl Groups: The derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) induces cell cycle arrest by inhibiting the extracellular signal-regulated kinase (ERK) pathway in lung carcinoma cells.[6][14] The dihydroxyphenyl moiety is crucial for this activity.
-
Bulky/Lipophilic Groups: Incorporating bulky and lipophilic groups, such as a biphenyl moiety or a substituted piperazine ring, can significantly increase anticancer potency, likely by improving interactions with hydrophobic pockets in target enzymes.[13][15]
-
-
Influence of the C2-Amino Group:
-
While the free amino group is often active, its substitution can further modulate activity. N-acylation or substitution with another aromatic ring can lead to potent kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2).[14]
-
-
Mechanism of Action:
-
Enzyme Inhibition: A key mechanism is the inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides, thereby halting DNA and RNA synthesis.[6]
-
Kinase Inhibition: Many derivatives function as inhibitors of protein kinases like ERK, CDK2, and EGFR, which are vital for cancer cell signaling and proliferation.[7][14]
-
Apoptosis Induction: Potent derivatives often trigger programmed cell death (apoptosis) by modulating the Bax/Bcl-2 ratio and activating caspases.[7][13]
-
Caption: Inhibition of the ERK pathway by FABT.[6][14]
Table 1: Anticancer Activity of Selected 5-Substituted 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound ID | 5-Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |
| FABT | 2,4-dihydroxyphenyl | NSCLC | ~10-20 | [14] |
| Cmpd 4e | 4-chlorophenyl (with piperazine linker) | MCF-7 | 2.34 | [13] |
| Cmpd 4i | 4-chlorophenyl (with piperidine linker) | HepG2 | 3.13 | [13] |
| Cmpd 30 | 4-tert-butylphenyl (thio-linked) | Pancreatic | 1.7 | [11] |
Antimicrobial Activity
Thiadiazole derivatives are potent agents against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[2] The lipophilicity imparted by the sulfur atom and the ring's mesoionic character are thought to aid in penetrating microbial cell membranes.[6][16]
-
SAR for Antibacterial Activity:
-
C5-Substituent: The presence of a phenyl ring at the C5 position substituted with halogens (e.g., 4-fluoro, 4-chloro) confers significant activity against strains like S. aureus and E. coli.[12]
-
A free amino group at C2 is often beneficial for antibacterial action. Substitution on this amine can sometimes decrease activity. For example, maximum activity was observed with a free amine, and potency decreased in the order of methyl > ethyl > phenyl substitution.[12]
-
Compounds bearing a p-nitroaniline moiety at C5 have shown very promising broad-spectrum antibacterial and antifungal properties.[12]
-
-
SAR for Antifungal Activity:
Table 2: Antimicrobial Activity (MIC) of Selected Thiadiazole Derivatives
| Compound Class | 5-Substituent | Organism | MIC (µg/mL) | Reference |
| Cmpd 8a | 4-fluorophenyl | S. aureus | 20-28 | [12] |
| Cmpd 8b | 4-chlorophenyl | B. subtilis | 20-28 | [12] |
| Cmpd 14d | 2,4-dichlorophenylamino | C. nonalbicans | 34.4 | [12] |
| Cmpd 25a-l | Various substituted phenyls | E. coli | 126-1024 | [2] |
Anticonvulsant Activity
Certain 2,5-disubstituted 1,3,4-thiadiazoles have emerged as potent anticonvulsant agents, with activity profiles comparable to established drugs like phenytoin and carbamazepine.[17][18]
-
Key SAR Insights:
-
A large, lipophilic aromatic substituent at the C5 position is critical for potent activity. The 2-biphenylyl group is particularly effective.[15][17][19] Substitution at the 2-position of the phenyl ring is preferred over the 4-position, which can lead to a complete loss of activity.[15]
-
The C2 substituent is also crucial. An aminomethyl group (-CH₂-NH₂) at this position results in a highly potent compound.[15][17]
-
Alkylation of the side-chain nitrogen (e.g., methyl) generally maintains the anticonvulsant potency.[17]
-
However, lengthening the alkyl chain between the thiadiazole ring and the amino group or substituting the amino group with an aryl group leads to a significant drop in potency.[17]
-
Concluding Remarks & Future Perspectives
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a remarkably versatile and privileged structure in drug discovery. The structure-activity relationships elucidated herein demonstrate that targeted modifications to the C5-substituent are the primary driver for directing the compound's pharmacological profile, be it anticancer, antimicrobial, or anticonvulsant. Aromatic and heterocyclic moieties at this position are consistently shown to be essential for high potency. Further modulation of activity can be achieved through judicious substitution on the C2-amino group.
Future research should focus on the synthesis of hybrid molecules, combining the thiadiazole core with other known pharmacophores to exploit potential synergistic effects and develop multi-target agents.[16][20] Additionally, exploring novel substituents at the C5 position, guided by computational docking studies and a deeper understanding of target protein structures, will continue to unlock the full therapeutic potential of this exceptional heterocyclic system.
References
-
Cho, N. C., et al. (2011). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Yusuf, M., & Khan, R. A. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Available at: [Link]
-
Pleșu, V., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science. Available at: [Link]
-
Various Authors. (2024). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. Available at: [Link]
-
Gomha, S. M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
-
Shankar, V. K., et al. (2022). Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Xu, Y., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. PubMed. Available at: [Link]
- Stillings, M. R., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2.
-
Foroumadi, A., et al. (2003). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF NOVEL 2-AMINO-5-[4-CHLORO-2-(2-CHLOROPHENOXY) PHENYL]-1,3,4-THIADIAZOLE DERIVATIVES. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Pham, E. C., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Shivakumara, N., et al. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]
-
Shawali, A. S., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available at: [Link]
-
Thomas, J., et al. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][21][22]thiadiazole Scaffolds. PubMed. Available at: [Link]
-
Abd-Alhadi, S. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]
- Kumar, D., & Judge, V. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives.
-
Anonymous. (n.d.). A mini review on thiadiazole compounds and their pharmacological interest. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [https://www.ijpca.org/abstract.php?article_id=1025&title=A mini review on thiadiazole compounds and their pharmacological interest]([Link] mini review on thiadiazole compounds and their pharmacological interest)
-
Oniga, S., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]
- Küçükgüzel, Ş. G., et al. (2015). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. Molecules.
-
Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
-
Prajapati, N., et al. (2024). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. Nanotechnology Perceptions. Available at: [Link]
-
Sridhar, S. K., et al. (2015). Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chapleo, C. B., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. PubMed. Available at: [Link]
-
Chapleo, C. B., et al. (1986). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
- Masi, H. H., et al. (n.d.). Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of Pharma Research & Review.
- Anonymous. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals.
-
Foroumadi, A., et al. (2012). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Taylor & Francis Online. Available at: [Link]
-
Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]
-
Oniga, S., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Available at: [Link]
-
de Oliveira, R., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]
-
Shivakumara, N., et al. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A mini review on thiadiazole compounds and their pharmacological interest - Int J Pharm Chem Anal [ijpca.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.vensel.org [pubs.vensel.org]
- 15. arjonline.org [arjonline.org]
- 16. pharmedicopublishers.com [pharmedicopublishers.com]
- 17. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nano-ntp.com [nano-ntp.com]
- 19. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
